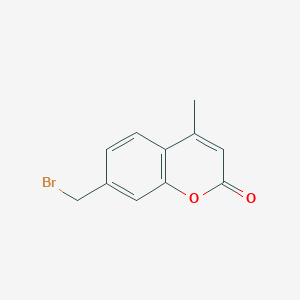

7-Bromomethyl-4-methyl-chromen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-(bromomethyl)-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2/c1-7-4-11(13)14-10-5-8(6-12)2-3-9(7)10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAMBIISWCDPIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344778 | |

| Record name | 7-Bromomethyl-4-methyl-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53878-05-0 | |

| Record name | 7-Bromomethyl-4-methyl-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Chromen 2 One Coumarin Scaffolds in Chemical Research

The chromen-2-one, or coumarin (B35378), nucleus is a prominent structural motif found in numerous natural and synthetic compounds. nih.gov This scaffold, consisting of fused benzene (B151609) and α-pyrone rings, is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide array of biological targets. nih.gov The planar, aromatic, and lipophilic nature of the coumarin ring system facilitates interactions with enzymes and receptors through mechanisms such as π–π stacking. pmf.unsa.ba

Coumarin derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.net Beyond their medicinal applications, the inherent photophysical properties of many coumarins make them invaluable in materials science. pmf.unsa.ba Specifically, 7-substituted coumarins are widely utilized as fluorescent brighteners, laser dyes, and fluorescent probes for detecting various analytes and biological processes. researchgate.net The synthesis of coumarin derivatives is well-established through classic reactions like the Pechmann condensation, allowing for systematic modifications to fine-tune their biological and physical properties. pmf.unsa.baresearchgate.net

Rationale for Investigating the 7 Bromomethyl 4 Methyl Chromen 2 One Structure

The specific structural features of 7-Bromomethyl-4-methyl-chromen-2-one provide a clear rationale for its prominence in research. The design of this molecule strategically combines a stable and fluorescent core with a highly reactive functional group, creating a versatile chemical reporter and building block.

The core of the molecule is the 4-methylcoumarin (B1582148) scaffold. The methyl group at the C4 position is a key feature; it is known to enhance metabolic stability by reducing the likelihood of the compound being metabolized into a mutagenic 3,4-coumarin epoxide by cytochrome P450 enzymes. tandfonline.com Furthermore, the 4-methyl-7-hydroxycoumarin substructure (known as 4-methylumbelliferone) is a well-documented fluorophore, providing the foundation for the compound's fluorescent properties. nih.gov

The most critical feature for its application is the 7-bromomethyl group . Brominated heterocyclic compounds are recognized as highly versatile intermediates in synthetic chemistry. mdpi.com The bromomethyl group (-CH₂Br) acts as a reactive "handle," capable of undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including thiols, phenols, amines, and carboxylic acids. mdpi.comresearchgate.net This reactivity allows the fluorescent coumarin (B35378) moiety to be covalently attached to various molecules of interest, such as proteins, peptides, fatty acids, or other small-molecule probes. researchgate.netnih.gov This conjugation capability is the primary reason for its investigation as a fluorescent labeling agent.

Overview of Current Research Trajectories for the Compound

Strategies for the Construction of the Chromen-2-one Core

The foundational step in the synthesis is the formation of the bicyclic coumarin ring system. The Pechmann condensation is the most prevalent and historically significant method for this transformation, though other cyclization strategies exist.

Pechmann Condensation and its Variants for Coumarin Synthesis

The Pechmann condensation, discovered by Hans von Pechmann, is a widely utilized method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions. wikipedia.orgnumberanalytics.comorganic-chemistry.org For the synthesis of the precursor 4,7-dimethyl-2H-chromen-2-one, the reaction involves the condensation of m-cresol (B1676322) (3-methylphenol) with ethyl acetoacetate.

The mechanism is initiated by the acid-catalyzed transesterification between the phenol and the β-ketoester. wikipedia.orgorganic-chemistry.org This is followed by an intramolecular electrophilic attack from the activated carbonyl group onto the aromatic ring (a form of Friedel-Crafts acylation) to achieve ring closure. The final step involves dehydration to form the stable α,β-unsaturated lactone structure of the coumarin ring. wikipedia.org

A variety of acid catalysts can be employed for the Pechmann condensation, each with different reaction kinetics and conditions. While traditional methods used strong mineral acids, modern approaches often utilize solid acid catalysts to simplify purification and reduce environmental impact. nih.govresearchgate.net

Table 1: Comparison of Catalysts in Pechmann Condensation

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Concentrated, often requires hours to days at room temperature. jetir.orgyoutube.com | Inexpensive and readily available. | Harsh conditions, long reaction times, potential for side reactions and sulfonation, difficult workup. nih.gov |

| Polyphosphoric Acid (PPA) | 75-80°C, 20-25 minutes. youtube.comslideshare.net | Much faster reaction times compared to H₂SO₄. youtube.com | Viscous, can be difficult to handle, workup requires hydrolysis. |

| Solid Acid Catalysts (e.g., Amberlyst-15, Sulfonated Silica) | 110-120°C, solvent-free. researchgate.netresearchgate.net | Reusable, environmentally benign, simple product isolation, high yields. nih.govresearchgate.net | May require higher temperatures. |

| Lewis Acids (e.g., AlCl₃, ZrCl₄) | Often used in ionic liquids or organic solvents. organic-chemistry.orgnih.gov | High efficiency. | Can be moisture-sensitive, stoichiometric quantities may be needed. nih.gov |

The yield of 7-hydroxy-4-methylcoumarin, a structurally related compound, has been reported to be as high as 95-98% using optimized conditions with solid acid catalysts. researchgate.netresearchgate.net Similar high efficiencies are expected for the synthesis of 4,7-dimethyl-2H-chromen-2-one.

Alternative Cyclization Methods Employed in Chromenone Derivative Synthesis

Perkin Reaction: This reaction can produce coumarins from a salicylaldehyde derivative and an acetic anhydride.

Knoevenagel Condensation: This involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, such as diethyl malonate, followed by cyclization. nih.gov

Wittig Reaction: An intramolecular Wittig reaction of an appropriate phenolic ester-ylide can form the coumarin lactone ring. nih.gov

Transition Metal-Mediated Cyclizations: Modern organic synthesis has introduced methods involving transition metals to catalyze the cyclization process, offering novel pathways to chromenone derivatives. beilstein-journals.org

Claisen Rearrangement: This method involves the thermal rearrangement of an allyl phenyl ether, followed by subsequent cyclization steps to form the coumarin structure. nih.gov

These alternative routes, while less direct for the target molecule than the Pechmann condensation, represent the diverse synthetic toolkit available to chemists for accessing the core chromenone structure.

Regioselective Bromination at the C7-Methyl Position

The conversion of 4,7-dimethyl-2H-chromen-2-one to this compound requires a selective bromination of the methyl group at the C7 position. This is a significant challenge due to the presence of a second methyl group at the C4 position, which is also susceptible to bromination. The reaction is typically a free-radical substitution, targeting the benzylic C7-methyl group.

Selection and Optimization of Brominating Agents (e.g., N-Bromosuccinimide)

The most common and effective reagent for the selective bromination of benzylic and allylic positions is N-Bromosuccinimide (NBS). organic-chemistry.orgwikipedia.org This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical mechanism. wikipedia.orgmissouri.edu

The reaction is initiated by a radical initiator, which abstracts a hydrogen atom from the methyl group to form a stable benzylic or allylic radical. This radical then reacts with NBS (or a low concentration of Br₂ generated from NBS) to form the brominated product and a succinimidyl radical, which continues the chain reaction. missouri.edu

Table 2: Typical Reagents for Wohl-Ziegler Bromination

| Reagent | Initiator | Function |

|---|---|---|

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) | Source of bromine radicals for selective substitution. wikipedia.orgmissouri.edu |

| Benzoyl Peroxide / AIBN | Heat (reflux) or UV light | Radical initiator to start the chain reaction. missouri.eduacs.org |

The use of freshly recrystallized NBS is often recommended to minimize side reactions that can be caused by impurities or decomposition products like bromine. missouri.edu While NBS is the preferred agent, direct use of bromine under radical conditions has also been explored, though it can lead to lower yields and more by-products, including undesired aromatic ring bromination. acs.org

Control of Reaction Conditions and Solvent Effects for Positional Selectivity

Achieving regioselectivity in the bromination of 4,7-dimethyl-2H-chromen-2-one is paramount. The C4-methyl group is allylic to the pyrone double bond, while the C7-methyl group is benzylic. Both positions can form stabilized radical intermediates, leading to a potential mixture of products. Careful control of reaction conditions is necessary to favor bromination at the C7 position.

Solvent: The choice of solvent is critical. Non-polar solvents, such as carbon tetrachloride (CCl₄), are traditionally used for Wohl-Ziegler reactions. missouri.eduacs.org These solvents are poor at solvating ions, which disfavors competing ionic reaction pathways and promotes the desired radical mechanism. The use of anhydrous CCl₄ is crucial, as the presence of water can lead to hydrolysis of the product. missouri.edu Other solvents like acetonitrile (B52724) have also been investigated in aromatic brominations. wku.edu

Initiation: The reaction requires initiation by heat or UV light in conjunction with a chemical radical initiator like AIBN or benzoyl peroxide. acs.org The concentration of the initiator must be carefully controlled to maintain a steady but low concentration of radicals, which favors selectivity.

Temperature: The reaction is typically run at the reflux temperature of the chosen solvent (e.g., ~77°C for CCl₄) to ensure thermal decomposition of the initiator and propagation of the radical chain. acs.org

In some complex coumarin systems, radical bromination has resulted in incomplete reactions or low yields. acs.orgacs.org In such cases, alternative strategies like anionic bromination, which involves deprotonation of the methyl group with a strong base followed by quenching with an electrophilic bromine source like NBS, have been successfully employed for the 4-methyl position. acs.org A similar approach could potentially be optimized for the C7-methyl group by exploiting differences in the acidity of the two methyl groups.

Strategies for Yield Enhancement and By-product Minimization

The primary challenges in this synthesis are maximizing the yield of the desired 7-bromomethyl product and minimizing the formation of by-products.

Common by-products include:

Isomeric Product: 4-bromomethyl-7-methyl-2H-chromen-2-one, arising from bromination at the competing C4-methyl position.

Dibrominated Products: Formation of 7-(dibromomethyl)-4-methyl-2H-chromen-2-one or products brominated at both methyl groups. acs.org

Ring Bromination: Electrophilic addition of bromine to the electron-rich aromatic ring, particularly at the C6 or C8 positions, which are activated by the ether oxygen. cdnsciencepub.com

Strategies to enhance yield and purity include:

Stoichiometric Control: Using a slight excess or an equimolar amount of NBS relative to the starting material can help prevent over-bromination.

Slow Addition: Adding the brominating agent slowly over time can help maintain a low steady-state concentration of bromine, which favors the desired radical pathway over ionic side reactions.

Use of Pure Reagents: Employing freshly recrystallized NBS can prevent side reactions caused by excess molecular bromine. missouri.edu

Reaction Monitoring: Careful monitoring of the reaction progress by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows the reaction to be stopped once the starting material is consumed, preventing the formation of over-brominated by-products.

By carefully implementing these strategies, the regioselective synthesis of this compound can be achieved with enhanced yield and purity.

Advanced Synthetic Techniques in Chromenone Chemistry

The synthesis of functionalized coumarins, including this compound, often involves a two-step process: the initial formation of the coumarin scaffold followed by functional group manipulation. Advanced techniques are applied to enhance the speed and efficiency of these steps.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. rsc.org The synthesis of the 4-methyl-chromen-2-one core, a precursor to the target compound, is frequently accomplished via the Pechmann condensation, a reaction that is significantly enhanced by microwave irradiation. rsc.orgacs.org

The Pechmann condensation involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. semanticscholar.org Under microwave conditions, this reaction can often be completed in minutes rather than hours and can be performed under solvent-free conditions, aligning with the principles of green chemistry. researchgate.net Various catalysts have been successfully employed in the microwave-assisted synthesis of 4-methylcoumarin (B1582148) derivatives. acs.orgsemanticscholar.org For instance, the reaction of resorcinol (B1680541) with ethyl acetoacetate to produce 7-hydroxy-4-methylcoumarin, a key intermediate, has been optimized using different catalysts, showcasing the versatility of this approach. semanticscholar.orgsathyabama.ac.in

The subsequent step, the bromination of the 4-methyl group to yield the final product, can also be accelerated using microwave technology. This reaction is typically a free-radical bromination using N-Bromosuccinimide (NBS). masterorganicchemistry.comyoutube.com Microwave-assisted benzylic bromination provides a rapid and efficient alternative to traditional methods that often require long reaction times and the use of hazardous solvents like carbon tetrachloride. rsc.orgresearchgate.net

Research Findings:

Studies on the microwave-assisted Pechmann condensation have demonstrated significant rate enhancements. For example, using the solid acid catalyst Amberlyst-15 under solvent-free microwave irradiation, 7-hydroxy-4-methylcoumarin was obtained in a 97% yield after just 20 minutes. acs.org In another study, FeF3 was used as an efficient catalyst for the solvent-free synthesis of coumarin derivatives under microwave irradiation, with optimal yields achieved at a microwave power of 450 W. acs.org The use of tin (II) chloride dihydrate (SnCl₂·2H₂O) as a Lewis acid catalyst in the microwave-assisted synthesis of 7-hydroxy-4-methyl coumarin resulted in an optimum yield of 55.25% in under 5 minutes. semanticscholar.orgsathyabama.ac.in

The table below summarizes the conditions for the microwave-assisted synthesis of the precursor, 7-hydroxy-4-methylcoumarin.

| Catalyst | Reactants | Microwave Power | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amberlyst-15 | Resorcinol, Ethyl acetoacetate | 1000 W | 20 min | 97 | acs.org |

| FeF₃ | Phenols, Ethyl acetoacetate | 450 W | Varies (optimized) | High | acs.org |

| Fly Ash | Resorcinol, Ethyl acetoacetate | 300 W | ~60 sec | 98 | researchgate.net |

| SnCl₂·2H₂O | Resorcinol, Ethyl acetoacetate | 800 W | 260 sec | 55.25 | semanticscholar.orgsathyabama.ac.in |

For the subsequent bromination step, microwave-assisted protocols for benzylic bromination have proven effective. Using NBS in an environmentally friendly solvent like diethyl carbonate under microwave heating can complete the reaction in less than two hours with high yields. rsc.org

Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of compound libraries and for simplifying purification processes. In SPOS, a starting material is chemically anchored to an insoluble polymer support (resin), and subsequent reactions are carried out. Purification is achieved by simply filtering and washing the resin, which retains the compound of interest while washing away excess reagents and byproducts. The final product is then cleaved from the support.

While a direct, documented solid-phase synthesis of this compound is not prevalent in the literature, the principles of SPOS have been applied to the synthesis of various coumarin derivatives. mdpi.com A plausible solid-phase strategy for the target compound would involve immobilizing a phenolic precursor onto a suitable resin. The Pechmann condensation could then be performed on the solid support, followed by the bromination of the 4-methyl group. Finally, the desired this compound would be cleaved from the resin.

Research Findings:

The efficiency of solid-phase synthesis lies in the ease of purification. For coumarin synthesis, a phenol can be attached to a resin via a linker. The resin-bound phenol can then be subjected to the conditions of the Pechmann reaction. acs.org Free radical bromination of a resin-bound 4-methylcoumarin intermediate with NBS can then be performed. acs.orgacs.org The final cleavage step releases the purified product. This methodology avoids tedious chromatographic purification, which is often required in solution-phase synthesis. acs.org

The table below outlines a hypothetical workflow for the solid-phase synthesis of this compound.

| Stage | Description | Key Reagents | State of Compound |

|---|---|---|---|

| 1. Immobilization | Attachment of a suitable phenol precursor (e.g., 3-hydroxyphenol derivative) to a solid support resin. | Polymer resin (e.g., Wang, Rink Amide), Linker, Phenol precursor | Resin-bound phenol |

| 2. Coumarin Formation | Pechmann condensation performed on the immobilized phenol. | Ethyl acetoacetate, Acid catalyst (e.g., H₂SO₄) | Resin-bound 4-methylcoumarin intermediate |

| 3. Bromination | Free-radical bromination of the 4-methyl group. | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN) | Resin-bound this compound |

| 4. Cleavage | Release of the final product from the solid support. | Cleavage cocktail (e.g., Trifluoroacetic acid) | Purified final product in solution |

This solid-phase approach is particularly advantageous for creating libraries of related compounds for screening purposes, as the process can be automated for improved efficiency.

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The presence of a bromine atom attached to a methyl group on the aromatic ring makes the compound susceptible to nucleophilic substitution reactions. The bromomethyl group acts as a good leaving group, facilitating the attack of various nucleophiles. This reactivity is a cornerstone of its use as a building block in organic synthesis.

This compound readily reacts with a variety of oxygen-based nucleophiles, such as phenols and carboxylic acids, to form ether and ester linkages, respectively. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, enhancing its reactivity. For instance, the reaction with phenols in the presence of a suitable base leads to the formation of aryloxy ether derivatives. Similarly, reaction with carboxylic acids yields the corresponding ester derivatives. These reactions are instrumental in synthesizing coumarin-based molecules with potential applications in various fields of chemical research.

Table 1: Examples of Derivatives from Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Resulting Derivative |

|---|---|

| Phenol | 7-(Phenoxymethyl)-4-methyl-chromen-2-one |

| 4-Nitrophenol | 7-((4-Nitrophenoxy)methyl)-4-methyl-chromen-2-one |

| Acetic Acid | (4-Methyl-2-oxo-2H-chromen-7-yl)methyl acetate |

| Benzoic Acid | (4-Methyl-2-oxo-2H-chromen-7-yl)methyl benzoate |

The bromomethyl group is also highly reactive towards nitrogen-based nucleophiles. Primary and secondary amines, for example, can displace the bromide ion to form the corresponding aminomethyl derivatives. Another important reaction is with sodium azide (B81097), which yields 7-(azidomethyl)-4-methyl-chromen-2-one. This azide derivative is a versatile intermediate that can be further modified, for instance, through "click chemistry" reactions. researchgate.net Heterocyclic amines, such as imidazole (B134444) and pyridine (B92270), also react to form the corresponding N-substituted derivatives.

Table 2: Examples of Derivatives from Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Resulting Derivative |

|---|---|

| Diethylamine | 7-((Diethylamino)methyl)-4-methyl-chromen-2-one |

| Sodium Azide | 7-(Azidomethyl)-4-methyl-chromen-2-one |

| Imidazole | 7-(1H-Imidazol-1-ylmethyl)-4-methyl-chromen-2-one |

| Pyridine | 1-((4-Methyl-2-oxo-2H-chromen-7-yl)methyl)pyridin-1-ium bromide |

Sulfur-based nucleophiles, particularly thiols (mercaptans), exhibit strong nucleophilicity towards the bromomethyl group of this compound. msu.edulibretexts.org Thiolate anions, generated by treating thiols with a base, readily displace the bromide to form thioether (sulfide) linkages. libretexts.org This reaction is a common and efficient method for introducing sulfur-containing functionalities into the coumarin scaffold. msu.edu The resulting thioether derivatives are of interest for their potential biological activities and as intermediates in further chemical transformations. nih.govrsc.org

Table 3: Examples of Derivatives from Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Resulting Derivative |

|---|---|

| Ethanethiol | 7-((Ethylthio)methyl)-4-methyl-chromen-2-one |

| Thiophenol | 7-((Phenylthio)methyl)-4-methyl-chromen-2-one |

| Cysteine | S-((4-Methyl-2-oxo-2H-chromen-7-yl)methyl)cysteine |

The reaction of this compound with tertiary amines leads to the formation of quaternary ammonium (B1175870) salts. nih.govwikipedia.org This reaction, known as the Menschutkin reaction, involves the nucleophilic attack of the tertiary amine on the bromomethyl group, resulting in a positively charged quaternary ammonium cation with the bromide as the counter-ion. nih.gov These charged derivatives are of interest for their potential applications as phase-transfer catalysts and for their unique solubility properties. taylorandfrancis.comunina.it The quaternization is a well-established method for modifying the physicochemical properties of the coumarin scaffold. google.com

Table 4: Examples of Quaternary Ammonium Salt Derivatives

| Tertiary Amine | Resulting Quaternary Ammonium Salt |

|---|---|

| Trimethylamine | N,N,N-Trimethyl-1-((4-methyl-2-oxo-2H-chromen-7-yl)methyl)methanaminium bromide |

| Triethylamine | N,N-Diethyl-N-((4-methyl-2-oxo-2H-chromen-7-yl)methyl)ethanaminium bromide |

| Pyridine | 1-((4-Methyl-2-oxo-2H-chromen-7-yl)methyl)pyridin-1-ium bromide |

Modifications of the Chromen-2-one Core

While the bromomethyl group is the primary site for nucleophilic attack, the aromatic benzene (B151609) ring of the chromen-2-one core can also undergo chemical modifications.

The chromen-2-one ring system is generally less reactive towards electrophilic aromatic substitution than benzene itself, due to the electron-withdrawing nature of the lactone ring. However, under appropriate conditions, electrophilic substitution reactions such as nitration and halogenation can be achieved. wikipedia.orgmasterorganicchemistry.comyoutube.com The position of substitution is directed by the existing substituents on the ring. masterorganicchemistry.comlibretexts.org For example, nitration of coumarin derivatives often occurs at positions 6 and 8, depending on the reaction conditions and the nature of other substituents present on the ring. researchgate.net These reactions allow for the introduction of additional functional groups onto the aromatic core, further expanding the chemical diversity of derivatives that can be synthesized from this compound.

Table 5: Examples of Derivatives from Electrophilic Aromatic Substitution

| Reaction | Electrophile | Resulting Derivative (Illustrative Position) |

|---|---|---|

| Nitration | NO₂+ | 7-Bromomethyl-4-methyl-6-nitro-chromen-2-one |

| Bromination | Br+ | 6,7-Bis(bromomethyl)-4-methyl-chromen-2-one or 3-Bromo-7-bromomethyl-4-methyl-chromen-2-one |

Functionalization at the C3 and C4 Positions through Diverse Reaction Pathways

The inherent reactivity of the coumarin nucleus, particularly the C3-C4 double bond, allows for a variety of functionalization reactions. While the 4-bromomethyl group is a primary site for nucleophilic substitution, the C3 and C4 positions can also be modified through several reaction pathways.

One common approach to functionalizing the C3 position is through reactions involving active methylene compounds, such as the Knoevenagel condensation. researchgate.netresearchgate.netsapub.org This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group. While direct Knoevenagel condensation on the C4-methyl group of this compound is not the primary pathway, derivatization of the coumarin scaffold can lead to intermediates suitable for such reactions. For instance, the introduction of a formyl group at the C3 position would pave the way for subsequent Knoevenagel-type reactions.

The C4 position, in conjunction with the C3 position, is susceptible to Michael addition reactions. mdpi.comresearchgate.netnih.gov The electron-withdrawing nature of the lactone carbonyl activates the C3-C4 double bond, making it an electrophilic center for the addition of nucleophiles. This reactivity has been exploited in the synthesis of various coumarin derivatives. For example, the reaction of 4-hydroxycoumarins with α,β-unsaturated ketones can proceed via a Michael-type addition to yield pyranocoumarins. semanticscholar.org Although starting from a different precursor, this demonstrates the potential for Michael additions to the C3-C4 bond of the coumarin core.

Furthermore, the synthesis of fused heterocyclic systems, such as furo[3,2-c]coumarins, often involves initial reactions at the C3 and C4 positions of a coumarin precursor. nih.govrsc.orgnih.gov These syntheses can proceed through various mechanisms, including radical insertions and cyclization sequences, highlighting the diverse reactivity of this part of the molecule.

Multi-Component Reactions and Cascade Transformations Utilizing the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, offer an efficient and atom-economical approach to complex molecules. nih.govresearchgate.net The coumarin scaffold is a valuable building block in MCRs, often leading to the formation of fused heterocyclic systems like pyranocoumarins. semanticscholar.orgnih.govresearchgate.netresearchgate.netnih.gov

While specific examples utilizing this compound as a direct precursor in MCRs are not extensively documented, its structural features suggest its potential in such transformations. The reactive bromomethyl group at the C7 position can serve as a handle for tethering the coumarin moiety to other molecules, which could then participate in subsequent MCRs.

A one-pot, three-component reaction has been reported for the synthesis of substituted cyclopropanes using 4-bromomethyl-2H-chromen-2-one, aromatic aldehydes, and activated nitriles. researchgate.net This diastereoselective reaction proceeds in an aqueous medium at room temperature, showcasing the utility of the 4-bromomethyl coumarin scaffold in constructing complex molecular architectures through multi-component strategies.

Cascade transformations, where a series of intramolecular reactions are triggered by a single event, are also a powerful tool in organic synthesis. The synthesis of furo[3,2-c]coumarins from 4-hydroxycoumarins can proceed through a cascade of nitro radical addition, spirocyclization, and ester migration, demonstrating the potential for complex transformations within the coumarin framework. researchgate.net

Electrochemical Reactivity and Mechanistic Studies

The electrochemical behavior of this compound has been investigated, revealing insights into its reduction mechanisms, the formation of reactive intermediates, and subsequent chemical transformations.

Reductive Cleavage of Carbon-Bromine Bonds and Associated Mechanisms

The electrochemical reduction of this compound at a glassy carbon cathode in dimethylformamide results in the irreversible reductive cleavage of the carbon-bromine bond. researchgate.netpsu.edu This process is a key step in the electrochemical transformation of the molecule. The mechanism of this cleavage can be either stepwise, involving a radical anion intermediate, or concerted. rsc.org In the case of phenacylthiocyanates, a related class of compounds, the mechanism is influenced by the nature of substituents on the aromatic ring. rsc.org

Cyclic voltammetry studies of 4-(bromomethyl)-7-methyl-2H-chromen-2-one show irreversible peaks that are attributed to this C-Br bond scission. researchgate.netresearchgate.net Controlled-potential (bulk) electrolyses confirm that the primary event is the reduction of the carbon-bromine bond. researchgate.netresearchgate.net

Formation of Radical Intermediates and Dimerization Pathways

The one-electron reduction of the carbon-bromine bond in this compound leads to the formation of a radical intermediate. researchgate.netpsu.edu This radical species can then follow one of two primary pathways: it can either abstract a hydrogen atom from the solvent to form 4,7-dimethyl-2H-chromen-2-one, or it can couple with another radical to form the dimer, 4,4'-(ethane-1,2-diyl)bis(7-methyl-2H-chromen-2-one). researchgate.netpsu.edu The photolysis of a similar compound, 4-(bromomethyl)-7-(diethylamino)coumarin, has also been shown to proceed via homolytic C-Br bond cleavage to generate a radical intermediate. nih.gov

The product distribution from controlled-potential electrolysis is dependent on the reaction conditions. For example, the electrolysis of 4-(bromomethyl)-7-methyl-2H-chromen-2-one has been reported to yield the hydrogenated product and the dimer in varying proportions. researchgate.netresearchgate.net

Table 1: Products and Yields from Controlled-Potential Electrolysis of 4-(Bromomethyl)-7-methyl-2H-chromen-2-one (1) and 4-(Bromomethyl)-7-methoxy-2H-chromen-2-one (2)

| Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-(Bromomethyl)-7-methyl-2H-chromen-2-one (1) | 4,7-Dimethyl-2H-chromen-2-one (3) | 19-25 | researchgate.net, researchgate.net |

| 4-(Bromomethyl)-7-methyl-2H-chromen-2-one (1) | 4,4'-(Ethane-1,2-diyl)bis(7-methyl-2H-chromen-2-one) (5) | 70-81 | researchgate.net, researchgate.net |

| 4-(Bromomethyl)-7-methoxy-2H-chromen-2-one (2) | 7-Methoxy-4-methyl-2H-chromen-2-one (4) | 21-25 | researchgate.net, psu.edu |

| 4-(Bromomethyl)-7-methoxy-2H-chromen-2-one (2) | 4,4'-(Ethane-1,2-diyl)bis(7-methoxy-2H-chromen-2-one) (6) | 71-81 | researchgate.net, psu.edu |

Applications of 7 Bromomethyl 4 Methyl Chromen 2 One As a Synthetic Building Block

Synthesis of Novel Heterocyclic Systems

The reactivity of the bromomethyl group is extensively exploited to introduce the coumarin (B35378) moiety into various heterocyclic structures, thereby creating hybrid molecules with potentially enhanced or novel biological and photophysical characteristics.

A prominent application of 7-Bromomethyl-4-methyl-chromen-2-one derivatives is in the synthesis of coumarin-triazole conjugates through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govtcichemicals.com This reaction offers high yields, regioselectivity for the 1,4-disubstituted triazole isomer, and tolerance to a wide range of functional groups. tcichemicals.com

The typical synthetic route commences with the conversion of the bromomethyl group to an azidomethyl group. For instance, 7-(azidomethyl)-4-methyl-2H-chromen-2-one is a key intermediate, readily prepared from its bromomethyl precursor. nih.gov This azide-functionalized coumarin can then be "clicked" with various terminal alkynes to generate a library of coumarin-triazole hybrids. nih.govresearchgate.netnih.gov

Research has demonstrated the synthesis of diverse coumarin-triazole conjugates with applications in medicinal chemistry. For example, coumarin-triazole-sugar hybrids have been synthesized, where the triazole ring serves as a stable linker between the coumarin and carbohydrate moieties. nih.govresearchgate.net Similarly, coumarin-triazole derivatives linked to other pharmacophores like theophylline, uracil, and benzimidazolone have been investigated for their antitubercular activity. nih.gov The resulting hybrid molecules have shown promising inhibitory activity against Mycobacterium tuberculosis H37Rv. nih.govnih.gov

Table 1: Examples of Synthesized Coumarin-Triazole Hybrids

| Starting Coumarin Derivative | Alkyne Partner | Resulting Hybrid Structure | Reference |

| 4-(Azidomethyl)-2H-chromen-2-one derivatives | Propargyl ethers of theophylline/6-methyl uracil/2-benzimidazolone | Theophylline/uracil/benzimidazolone-linked coumarin-triazoles | nih.gov |

| 3-Azidomethylcoumarin | Terminal acetylenic compounds | Coumarin-based triazoles | nih.gov |

| 7-O-Alkynylated coumarins | Azidosugars | β-d-ribofuranosyl coumarinyl-1,2,3-triazoles | researchgate.net |

| 4-Azidocoumarin | Propargyl quinoline (B57606)/pyridine (B92270) derivatives | Coumarin-1,2,3-triazole hybrids connected to a quinoline or pyridine framework | eie.gr |

The coumarin scaffold can be integrated with other important five-membered heterocycles like oxadiazoles (B1248032) and thiadiazoles, which are known for a wide range of pharmacological activities. nih.govresearchgate.netnih.gov While direct synthesis from this compound is less commonly detailed, the broader synthetic strategies for coumarin-oxadiazole/thiadiazole hybrids often involve multi-step sequences where a coumarin derivative is functionalized to react with reagents that form the heterocyclic ring.

For instance, chromone-oxadiazole analogs have been synthesized and evaluated as potent β-glucuronidase inhibitors. mdpi.com The general approach involves preparing a coumarin carboxylic acid or a related derivative, which is then converted to a hydrazide. The hydrazide is subsequently cyclized with various reagents to form the 1,3,4-oxadiazole (B1194373) ring. Similarly, the synthesis of coumarin-thiadiazole hybrids often follows a pathway involving a thiosemicarbazide (B42300) intermediate derived from a coumarin precursor. researchgate.net These hybrid molecules are explored for their potential as antimicrobial and anticancer agents. nih.govresearchgate.netnih.gov

The versatility of coumarin derivatives, including those accessible from this compound, extends to the synthesis of more complex fused and spirocyclic systems. For example, novel pyrano-benzimidazoles, benzoxazoles, and benzoxazines have been synthesized from substituted coumarins. mdpi.com These reactions often involve intramolecular cyclizations or condensation reactions with bifunctional reagents, leading to the formation of new rings fused to the coumarin core.

Three-component reactions involving 7-hydroxycoumarin derivatives (obtainable from the corresponding bromomethyl compound) with acetylenic esters and aromatic aldehydes have been shown to produce complex, highly functionalized coumarin derivatives under mild conditions. scielo.br Such multicomponent strategies are efficient for building molecular complexity from simple starting materials.

Role in Fluorescent Probe and Label Development

The inherent fluorescence of the coumarin scaffold makes this compound and its derivatives highly attractive for applications in bio-imaging and analytical sciences. nih.gov The bromomethyl group provides a convenient handle for covalently attaching the fluorescent coumarin tag to a variety of molecules.

This compound and its analogs, such as 4-(Bromomethyl)-7-methoxycoumarin (Br-Mmc), are widely used as fluorescent labeling reagents. chemsrc.comacs.org They are particularly effective for the derivatization of molecules containing carboxylic acid groups, such as fatty acids. chemsrc.comacs.org The reaction involves the esterification of the carboxylic acid with the bromomethylcoumarin, resulting in a highly fluorescent ester that can be easily detected and quantified using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. chemsrc.comsigmaaldrich.com

This method offers high sensitivity, allowing for the determination of low concentrations of analytes in complex biological samples. sigmaaldrich.com For example, 4-Bromomethyl-7-methoxycoumarin has been employed for the sensitive determination of 5-fluorouracil (B62378) in human plasma and sodium monofluoroacetate in biological samples. sigmaaldrich.com The coumarin tag's strong fluorescence significantly enhances the signal-to-noise ratio in these analytical assays.

Table 2: Applications in Fluorescent Labeling

| Labeling Reagent | Analyte Class | Application | Reference |

| 4-(Bromomethyl)-7-methoxycoumarin (Br-Mmc) | Carboxylic acids (e.g., fatty acids) | HPLC with fluorescence detection | chemsrc.comacs.org |

| 4-(Bromomethyl)-7-methoxycoumarin | 5-Fluorouracil | HPLC-tandem mass spectrometry in human plasma | sigmaaldrich.com |

| 4-(Bromomethyl)-7-methoxycoumarin | Sodium monofluoroacetate | HPLC with fluorescence detection in biological samples | sigmaaldrich.com |

| 7-azido-4-(bromomethyl)coumarin (N3BC) | RNA (selective for uridine) | Modular and stepwise RNA derivatization | researchgate.net |

"Caged" compounds are molecules whose biological activity is temporarily masked by a photolabile protecting group. Upon exposure to light of a specific wavelength, the protecting group is cleaved, releasing the active molecule with high spatial and temporal precision. The 7-hydroxycoumarin-4-ylmethyl scaffold, which can be derived from this compound precursors, has proven to be an excellent caging group. nih.gov

Brominated 7-hydroxycoumarin-4-ylmethyl (Bhc) groups have been developed as photolabile protecting groups with significant advantages, particularly for two-photon photolysis. nih.gov These caging groups exhibit biologically useful two-photon uncaging cross-sections, meaning they can be efficiently cleaved by near-infrared light, which offers deeper tissue penetration and lower phototoxicity compared to UV light. nih.gov

For example, L-glutamate has been "caged" with a Bhc group, allowing for its light-induced release in biological systems to study neurotransmission. nih.gov The superior sensitivity of these coumarin-based caged compounds to two-photon excitation represents a significant advancement in the tools available for neuroscience and cell biology research. nih.gov

Precursor for Advanced Organic Materials and Dyes (e.g., Laser Dyes, Optical Brighteners)

The compound this compound is a versatile synthetic intermediate prized for its reactive bromomethyl group attached to the highly fluorescent 4-methylcoumarin (B1582148) core. This structural feature makes it a valuable building block for the covalent introduction of the coumarin fluorophore into a wide array of larger, more complex molecules. While many common coumarin dyes feature a substituent directly at the 7-position (such as an amino or hydroxyl group), the 7-bromomethyl derivative allows for the creation of materials where the fluorescent unit is tethered via a flexible methylene (B1212753) linker. This capability is exploited in the synthesis of specialized dyes and advanced organic materials with tailored optical properties.

Coumarin derivatives are well-established as a class of laser dyes, particularly in the blue-green region of the spectrum, valued for their high emission quantum yields. researchgate.net The photophysical properties of these dyes are highly dependent on the substituents on the coumarin ring. The introduction of the this compound moiety into other molecular systems is a key strategy for developing novel fluorescent materials. For instance, studies on 4-bromomethyl-7-methyl coumarins confirm their use as colorants, dye lasers, and non-linear optical fluorophores. researchgate.net

The reactivity of the bromomethyl group is central to its function as a synthetic precursor. It readily undergoes nucleophilic substitution reactions with various nucleophiles, such as amines, phenols, and thiols, to form stable ether, amine, or thioether linkages. This allows for the permanent attachment of the 4-methylcoumarin fluorophore to other molecules, including polymers, biomolecules, or other dye structures.

A key research finding demonstrates the synthesis of complex dimeric coumarin structures by reacting a bromomethyl-substituted coumarin with an amino-substituted coumarin. researchgate.net This approach highlights how this compound can be used to construct larger, conjugated systems with potentially unique photophysical properties.

Detailed Research Findings

The utility of this compound as a precursor is rooted in the ability to create new molecules with desirable fluorescent properties. The table below summarizes representative synthetic transformations.

| Reactant | General Reaction | Resulting Product Class | Significance |

|---|---|---|---|

| Primary/Secondary Amines (R₂NH) | Nucleophilic substitution of the bromide by the amine. | 7-(Aminomethyl)-4-methyl-coumarin derivatives | Creates novel dyes and fluorescent probes with enhanced solubility or specific binding capabilities. |

| Phenols (ArOH) | Williamson ether synthesis. | 7-(Phenoxymethyl)-4-methyl-coumarin derivatives | Forms larger molecular structures where the coumarin acts as a fluorescent reporter group. |

| 7-Amino-4-methylcoumarin | Condensation reaction between the bromomethyl group and the amino group. researchgate.net | Dimeric coumarin dyes researchgate.net | Leads to the formation of advanced dyes with potentially altered absorption/emission spectra for specialized applications. researchgate.net |

| Polymers with nucleophilic sites | Grafting the coumarin unit onto a polymer backbone. | Fluorescent polymers / Polymeric optical brighteners | Development of advanced materials for applications in sensors, organic light-emitting diodes (OLEDs), or as whiteners for textiles and plastics. |

Application in Optical Brighteners

Optical brightening agents (OBAs) function by absorbing light in the non-visible ultraviolet spectrum and re-emitting it in the blue region of the visible spectrum, making materials appear whiter and brighter. Many fluorescent compounds, including coumarin derivatives, are used as OBAs. A well-known example is 7-diethylamino-4-methylcoumarin, which is used as an optical brightener for wool, silk, and various synthetic fibers under trade names like SWN. obachemical.com

While common brighteners are typically synthesized through other routes, such as the Pechmann condensation of m-diethylaminophenol and ethyl acetoacetate (B1235776) google.com, this compound serves as a precursor for a new generation of OBAs. By reacting it with polymers or other substrates, the highly fluorescent coumarin unit can be covalently bonded to the material requiring whitening. This creates a more permanent and durable brightening effect compared to simply mixing a standard OBA into the material. This grafting technique is particularly useful for plastics and specialty coatings where leaching of the brightener is undesirable.

The table below details the properties of a prominent optical brightener and laser dye from the 4-methylcoumarin family, which illustrates the desirable characteristics of this class of compounds.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Common Applications |

|---|---|---|---|---|

| 7-Diethylamino-4-methylcoumarin (Coumarin 1 / Optical Brightener SWN) | 91-44-1 | C₁₄H₁₇NO₂ | 72-75 | Laser Dye, Optical Brightener for textiles (wool, silk, synthetics) and plastics. obachemical.comnih.gov |

Spectroscopic and Structural Elucidation Methodologies in Research on 7 Bromomethyl 4 Methyl Chromen 2 One Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation of Complex Derivatives

Spectroscopy is the principal toolset for the structural elucidation of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary pieces of information that, when combined, create a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for the analysis of 7-Bromomethyl-4-methyl-chromen-2-one derivatives.

1H and 13C NMR: 1H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms, while 13C NMR reveals the carbon skeleton of the molecule. For coumarin (B35378) derivatives, characteristic chemical shifts (δ) are observed for the protons and carbons of the fused ring system, as well as for substituents like the methyl (-CH₃) and bromomethyl (-CH₂Br) groups. For instance, in a derivative like 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one, the protons of the bromomethyl group appear as a singlet at approximately 4.93 ppm, while the methyl protons of the tert-butyl group are observed around 1.32 ppm. researchgate.net The olefinic proton at the C3 position typically appears as a singlet around 6.70 ppm. researchgate.net

Mechanistic Analysis and 2D NMR: For more complex structures and reaction pathways, 2D NMR techniques are indispensable. ceon.rs Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish covalent bond connectivities. ceon.rs For example, HMBC can show correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and piecing together the molecular framework. ceon.rs NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, which can help determine stereochemistry and conformation. ceon.rs

Isomer Differentiation: NMR is particularly effective at distinguishing between isomers. For example, in reactions that can produce geometric isomers (E/Z), the spatial relationship between substituents leads to distinct chemical shifts and coupling constants in the NMR spectrum. scielo.br A study on dimethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]but-2-enedioate showed that the Z-isomer and E-isomer could be clearly identified by the different chemical shifts of their vinylic protons (6.77 ppm for Z vs. 5.43 ppm for E). scielo.br

Table 1: Selected 1H NMR Data for 7-Hydroxy-4-methyl-chromen-2-one and a Derivative

| Compound | Solvent | -CH₃ (δ, ppm) | -CH₂Br (δ, ppm) | Aromatic/Olefinic H (δ, ppm) | Reference |

|---|---|---|---|---|---|

| 7-Hydroxy-4-methyl-chromen-2-one | DMSO-d6 | 2.36 (s, 3H) | N/A | 6.12 (s, 1H), 6.70 (d, 1H), 6.78-6.81 (m, 1H), 7.57-7.59 (d, 1H) | rsc.org |

| 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one | DMSO-d6 | 1.32 (s, 9H, t-butyl) | 4.93 (s, 2H) | 6.70 (s, 1H), 7.34 (d, 1H), 7.68 (d, 1H), 7.80 (s, 1H) | researchgate.net |

| 8-formyl-7-hydroxy-4-methylcoumarin | CDCl₃ | 2.58 (s, 3H) | N/A | 6.29 (s, 1H), 6.99 (d, 1H), 7.71 (d, 1H), 10.58 (s, 1H, CHO), 12.87 (s, 1H, OH) | researchgate.net |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. ceon.rsmdpi.com

For derivatives of this compound, mass spectrometry serves two primary purposes:

Molecular Weight Confirmation: HRMS can confirm the successful synthesis of a target derivative by matching the experimentally measured mass to the calculated exact mass of the expected formula. mdpi.com For example, the synthesis of a complex derivative like (Z)-2-(bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone was confirmed by HRMS. mdpi.com

Product Identification: The presence of bromine is often easily identified in a mass spectrum due to its characteristic isotopic signature, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in nearly a 1:1 ratio. This results in a pair of peaks (M⁺ and M⁺+2) that are two mass units apart and have similar intensities, providing a clear marker for brominated compounds. researchgate.netmdpi.com For instance, the mass spectrum of 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one showed a peak at m/z 297 corresponding to [M+2]. researchgate.net

Table 2: Mass Spectrometry Data for Selected Coumarin Derivatives

| Compound | Ionization Method | Observed m/z | Assignment | Reference |

|---|---|---|---|---|

| 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one | LC-MS | 297 | [M+2] | researchgate.net |

| 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one | ESI | 275.1 | [M+H]⁺ | nih.gov |

| N-ethyl-N‵-[3-bromo-7-methoxy-4-methylcoumarin-8-yl] thiourea | MS | 371, 373 | M⁺ | mdpi.com |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For coumarin derivatives, the most prominent and characteristic absorption band is that of the lactone carbonyl (C=O) group, which typically appears in the range of 1690-1735 cm⁻¹. researchgate.netresearchgate.net Other important bands include C=C stretching vibrations from the aromatic and pyrone rings (around 1600 cm⁻¹) and C-O stretching vibrations. researchgate.netijpcbs.com The presence or absence of these characteristic peaks provides direct evidence for the core coumarin structure.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The fused aromatic system of the coumarin core acts as a chromophore, leading to strong absorption in the UV region. For 7-hydroxy-4-methyl coumarin, absorption maxima (λmax) are typically observed around 321-323 nm, which is characteristic of the cinnamoyl chromophore system. researchgate.netiajpr.com The position and intensity of these absorption bands can be influenced by substituents on the coumarin ring and the solvent used, providing insights into the electronic structure of the derivatives. researchgate.net

Table 3: Spectroscopic Data (IR and UV-Vis) for Coumarin Derivatives

| Compound | IR (KBr, cm⁻¹) Lactone C=O | IR (KBr, cm⁻¹) Other Key Bands | UV-Vis λmax (nm) | Reference |

|---|---|---|---|---|

| 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one | 1700 | - | - | researchgate.net |

| 8-formyl-7-hydroxy-4-methylcoumarin | 1728 | 3161 (O-H), 1668 (Aldehyde C=O) | 265, 355 | researchgate.net |

| 7-Hydroxy-4-methyl-chromen-2-one | ~1708 | 3369 (O-H) | 321 | researchgate.netiajpr.com |

| 6-chloro-3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one | 1695 | 3071 (O-H), 1603 (C=C) | - | mdpi.com |

Crystallographic Analysis of Derivative Structures to Elucidate Conformation and Intermolecular Interactions

While spectroscopic methods reveal molecular structure and connectivity, single-crystal X-ray diffraction provides the definitive, three-dimensional arrangement of atoms in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the molecule's conformation.

For derivatives of this compound, crystallographic analysis reveals that the coumarin ring system is essentially planar. researchgate.netnih.gov This planarity facilitates specific types of intermolecular interactions that dictate how the molecules pack together in a crystal lattice. These interactions are crucial for understanding the material's physical properties.

Key findings from crystallographic studies on coumarin derivatives include:

Intermolecular Interactions: The crystal structures of coumarin derivatives are often stabilized by a network of non-covalent interactions. These commonly include weak C—H···O hydrogen bonds, where a hydrogen atom on one molecule interacts with an oxygen atom (often the carbonyl oxygen) on a neighboring molecule. researchgate.netnih.gov

π–π Stacking: The planar aromatic rings of the coumarin system frequently engage in π–π stacking interactions, where the electron-rich π systems of adjacent molecules align. researchgate.netnih.gov These interactions can be offset or slipped, with interplanar distances typically in the range of 3.3 to 3.6 Å. researchgate.netnih.gov These combined interactions often lead to the formation of extended supramolecular structures, such as chains or sheets. researchgate.netnih.gov

Table 4: Crystallographic Data for a Representative Coumarin Derivative

| Parameter | Value |

|---|---|

| Compound | 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one researchgate.net |

| Formula | C₁₄H₁₅BrO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3311 (19) |

| b (Å) | 16.830 (3) |

| c (Å) | 7.3374 (14) |

| β (°) | 97.518 (3) |

| Key Intermolecular Interactions | C—H···O hydrogen bonds, π–π stacking (interplanar distance = 3.376 Å) |

Computational and Theoretical Investigations of 7 Bromomethyl 4 Methyl Chromen 2 One

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to predict the electronic structure and energetic properties of molecules. jocpr.comnih.gov For 7-Bromomethyl-4-methyl-chromen-2-one, these methods, particularly Density Functional Theory (DFT), are used to calculate fundamental properties that govern its chemical behavior. natscidiscovery.com

Detailed research findings indicate that these calculations can accurately determine the molecule's equilibrium geometry by minimizing its energy with respect to nuclear coordinates. jocpr.com Key outputs include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. natscidiscovery.com These maps are invaluable for predicting how the molecule will interact with other chemical species. For instance, the MEP can highlight the electrophilic nature of the bromomethyl group, suggesting its susceptibility to nucleophilic attack, a key step in its use as a labeling agent.

| Calculated Property | Significance | Typical Computational Method |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. | DFT (e.g., B3LYP/6-311G+(d,p)) |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity, polarizability, and electronic excitation energy. | DFT, Time-Dependent DFT (TD-DFT) |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack. | DFT |

| Dipole Moment | Quantifies the overall polarity of the molecule, affecting solubility and intermolecular forces. | DFT |

| Vibrational Frequencies | Predicts infrared (IR) and Raman spectra for structural characterization. natscidiscovery.com | DFT |

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. chemrxiv.org These simulations solve Newton's equations of motion for a system of interacting particles, providing a dynamic view of molecular behavior. For this compound, MD simulations are crucial for understanding its conformational flexibility and its dynamic interactions when binding to a biological target, such as a protein. nih.govfrontiersin.org

Conformational analysis via MD reveals the range of shapes the molecule can adopt in solution. nih.gov While the coumarin (B35378) core is relatively rigid, the bromomethyl group at the 7-position can rotate, and this flexibility can be critical for its binding orientation within a receptor's active site. MD simulations can map the energy landscape associated with these conformational changes. nih.gov When studying ligand binding, an MD simulation is typically run on the ligand-protein complex. This allows researchers to observe the stability of the binding pose predicted by docking, identify key amino acid residues that form stable interactions, and analyze the role of water molecules in mediating the binding event. The simulation can reveal subtle induced-fit effects where the protein adjusts its conformation to better accommodate the ligand. frontiersin.org

| Step | Description | Key Output |

|---|---|---|

| 1. System Preparation | The initial complex (e.g., from molecular docking) is placed in a simulation box filled with solvent (water) and ions to neutralize the system. | A fully solvated system ready for simulation. |

| 2. Minimization | The energy of the system is minimized to remove steric clashes or unfavorable geometries. | A relaxed, low-energy starting structure. |

| 3. Equilibration | The system is gradually heated to the desired temperature and pressure is adjusted to stabilize density, allowing the solvent to equilibrate around the complex. | A stable system at the target temperature and pressure. |

| 4. Production Run | The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the system's trajectory. | A trajectory file containing atomic coordinates over time. |

| 5. Analysis | The trajectory is analyzed to calculate properties like RMSD (Root Mean Square Deviation), RMSF (Root Mean Square Fluctuation), and interaction energies. | Data on binding stability, protein flexibility, and key interactions. |

Solvatochromic Studies for Photophysical Property Elucidation and Environmental Effects

Solvatochromism is the phenomenon where a substance changes color or spectral properties when dissolved in different solvents. researchgate.net This effect is a powerful tool for probing the electronic structure of a molecule and its interactions with the surrounding environment. rsc.orgresearchgate.net For fluorescent molecules like coumarins, the polarity of the solvent can significantly affect their absorption and emission spectra.

Studies on the closely related 4-bromomethyl-7-methyl coumarins have been conducted to investigate the effect of solvent polarity on their photophysical properties. science.gov These investigations involve measuring the absorption and fluorescence spectra of the compound in a series of solvents with varying polarities. A bathochromic (red) shift in the emission spectrum with increasing solvent polarity typically indicates that the molecule has a larger dipole moment in the excited state than in the ground state. This suggests an intramolecular charge transfer (ICT) character upon photoexcitation. By applying theoretical models like the Lippert-Mataga equation, it is possible to estimate the change in dipole moment between the ground and excited states. science.gov This information is crucial for understanding the molecule's potential as a fluorescent probe, where its emission wavelength can report on the polarity of its microenvironment, such as within a protein binding site or a cell membrane. mdpi.com

| Solvent | Polarity Function (Δf) | Estimated μg (Debye) | Estimated μe (Debye) |

|---|---|---|---|

| Cyclohexane | ~0.001 | 3.5 | 5.8 |

| Dioxane | ~0.021 | 3.6 | 6.1 |

| Chloroform | ~0.148 | 3.8 | 6.9 |

| Ethyl Acetate | ~0.201 | 3.9 | 7.3 |

| Dichloromethane | ~0.217 | 4.0 | 7.6 |

| Acetone | ~0.284 | 4.2 | 8.2 |

| Acetonitrile (B52724) | ~0.305 | 4.3 | 8.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles and Activity Correlation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model is essentially a mathematical equation that correlates molecular descriptors (numerical representations of chemical structure) with an observed activity, such as enzyme inhibition or cytotoxicity.

For this compound and its analogues, a QSAR study would involve several steps. First, a dataset of coumarin derivatives with measured biological activities would be compiled. Second, a variety of molecular descriptors would be calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Finally, statistical methods like multiple linear regression or machine learning algorithms are used to build a model that can predict the activity of new, untested compounds. mdpi.com A robust QSAR model can provide valuable design principles, highlighting which structural features (e.g., the nature of the substituent at the 7-position) are most important for enhancing or diminishing the desired biological effect. nih.gov

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Size of the molecule. |

| Topological | Wiener Index | Molecular branching and compactness. |

| Geometric | Molecular Surface Area | Shape and size of the molecule in 3D space. |

| Electronic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/hydrophobicity of the molecule. |

| Quantum Chemical | HOMO Energy | Electron-donating ability. |

Molecular Docking Studies for Ligand-Target Interaction Hypothesis Generation

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular target, typically a protein. frontiersin.orgnih.gov It is a powerful tool for generating hypotheses about the mechanism of action of a molecule and for virtual screening of compound libraries. The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding site and using a scoring function to rank them. frontiersin.org

For this compound, docking studies can be used to explore its potential interactions with various protein targets. Coumarin derivatives are known to interact with enzymes like cyclooxygenases (COXs), kinases, and lysozyme. nih.govresearchgate.net A docking study would place the coumarin into the active site of a target protein (whose 3D structure is known from X-ray crystallography or NMR) and predict the most stable binding pose. The results would highlight key interactions, such as hydrogen bonds between the coumarin's carbonyl oxygen and protein residues, or hydrophobic interactions involving the aromatic rings. nih.gov The docking score provides an estimate of the binding affinity, helping to prioritize compounds for further experimental testing. These studies generate crucial, atom-level hypotheses about how the ligand recognizes its target. mdpi.com

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 |

| Cyclin-Dependent Kinase 2 (CDK2) | 1KE9 | -7.9 | Leu83, Lys33, Asp86 |

| Hen Egg White Lysozyme (HEWL) | 1HEW | -6.2 | Trp62, Trp108, Asp52 |

Investigations into Biological Activity Mechanisms of 7 Bromomethyl 4 Methyl Chromen 2 One and Its Derivatives

In Vitro Mechanistic Studies

In vitro studies are fundamental in elucidating the molecular mechanisms by which a compound exerts its biological effects. For coumarin (B35378) derivatives, these studies have revealed a variety of interactions at the cellular and molecular level.

Modulation of Enzymatic Activity (e.g., Enzyme Inhibition)

Induction of Apoptotic Pathways in Cellular Models (e.g., Caspase Activation, Gene Regulation)

A significant body of research points to the ability of coumarin derivatives to induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for their potential anticancer activity. Studies on various coumarin compounds have demonstrated their ability to trigger apoptotic cascades through multiple pathways.

One common pathway involves the activation of caspases, a family of proteases that execute the apoptotic process. For example, the related compound bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) has been shown to induce apoptosis in MCF-7 breast cancer cells. mcgill.ca This was accompanied by an up-regulation of the pro-apoptotic protein Bax and a down-regulation of the anti-apoptotic protein Bcl-2, leading to an increase in the expression of caspase-3. mcgill.ca Similarly, another brominated coumarin derivative, 2,4,6-tribromophenol, has been found to induce apoptosis in human peripheral blood mononuclear cells primarily through the mitochondrial pathway, involving the activation of caspase-9 and caspase-3. nih.gov

The activation of these caspases is a critical step in the apoptotic cascade, leading to the cleavage of various cellular substrates and ultimately, cell death. mcgill.canih.govinterchim.frpromega.comsathyabama.ac.in Given these findings, it is plausible that 7-Bromomethyl-4-methyl-chromen-2-one could also induce apoptosis through the modulation of Bcl-2 family proteins and the subsequent activation of caspases.

Interaction with Cellular Macromolecules (e.g., DNA, Proteins)

The chemical structure of this compound, particularly the presence of the reactive bromomethyl group, suggests a high likelihood of interaction with cellular macromolecules such as proteins and DNA. The bromomethyl group is a known alkylating agent, capable of forming covalent bonds with nucleophilic groups present in biomolecules.

While direct studies on the interaction of this compound with DNA and proteins are scarce, the general reactivity of such compounds is well-established. Alkylating agents can interact with DNA, potentially leading to DNA damage and the activation of DNA repair pathways or, in some cases, apoptosis.

Regarding protein interactions, the bromomethyl group can react with amino acid residues containing nucleophilic side chains, such as cysteine (thiol group), histidine (imidazole group), and lysine (amino group). This covalent modification can alter the protein's structure and function, leading to the inhibition of enzymes or the disruption of protein-protein interactions.

Pre-clinical Cellular and Sub-cellular Level Analyses

Pre-clinical studies using cell lines are crucial for understanding the mechanism-focused effects of a compound, including its cytotoxicity towards specific cell types and its antimicrobial actions.

Assessment of Cytotoxic Effects in Specific Cell Lines (Mechanism-Focused)

Numerous studies have demonstrated the cytotoxic effects of coumarin derivatives against a variety of cancer cell lines. The IC50 (half-maximal inhibitory concentration) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are a standard measure of cytotoxicity.

While specific IC50 values for this compound are not available in the reviewed literature, data from related coumarin derivatives highlight their potential as cytotoxic agents. For instance, various acetoxycoumarin derivatives have been tested against A549 human lung cancer and CRL 1548 rat liver cancer cell lines, with some compounds showing significant toxicity. mdpi.comnih.gov Chalcone-dihydropyrimidone hybrids, which can contain a coumarin moiety, have also shown selective cytotoxicity against MCF-7 breast adenocarcinoma cells. promega.com

The tables below summarize the cytotoxic activities of some representative coumarin derivatives against various cancer cell lines, providing a comparative context for the potential activity of this compound.

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Lung Cancer) | 48.1 | mdpi.com |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | CRL 1548 (Liver Cancer) | 45.1 | mdpi.com |

| Chalcone 12 | MCF-7 (Breast Cancer) | 4.19 ± 1.04 | interchim.fr |

| Chalcone 13 | MCF-7 (Breast Cancer) | 3.30 ± 0.92 | interchim.fr |

| Chalcone 12 | MDA-MB-231 (Breast Cancer) | 6.12 ± 0.84 | interchim.fr |

| Chalcone 13 | MDA-MB-231 (Breast Cancer) | 18.10 ± 1.65 | interchim.fr |

| Methyl benzoate derivative 2 | MCF-7 (Breast Cancer) | 6.0 | nih.gov |

| Methyl benzoate derivative 8 | MCF-7 (Breast Cancer) | 5.8 | nih.gov |

Studies on Antimicrobial Action Mechanisms (e.g., Inhibition of Bacterial Growth Pathways)

Coumarin derivatives have long been recognized for their antimicrobial properties against a broad spectrum of bacteria and fungi. researchgate.netmetfop.edu.innih.gov The mechanisms underlying their antimicrobial activity are multifaceted and can involve the disruption of essential bacterial processes.

One of the proposed mechanisms of action is the damage to the bacterial cell membrane. This can lead to the leakage of intracellular components and ultimately, cell death. Another important mechanism is the inhibition of biofilm formation. Biofilms are communities of microorganisms encased in a self-produced matrix, which provides protection against antibiotics and the host immune system. Several coumarin derivatives have been shown to effectively inhibit biofilm formation in various pathogenic bacteria.

While the specific antimicrobial mechanism of this compound has not been detailed, the general activities of coumarins suggest it could act by disrupting cell membrane integrity or interfering with biofilm formation. The table below lists the minimum inhibitory concentrations (MIC) of some coumarin derivatives against different bacterial strains, illustrating their antibacterial potential.

| Compound Derivative | Bacterial Strain | MIC (mM) | Reference |

|---|---|---|---|

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus | 1.5 | metfop.edu.in |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Micrococcus luteus | 1.5 | metfop.edu.in |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Listeria monocytogenes | 1.5 | metfop.edu.in |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Staphylococcus aureus subsp. aureus | 1.5 | metfop.edu.in |

| 7-hydroxy-4-trifluoromethylcoumarin | Enterococcus faecium | 1.7 | metfop.edu.in |

| Dicoumarol | Listeria monocytogenes | 1.2 | metfop.edu.in |

Anti-inflammatory Response Mechanisms

The anti-inflammatory effects of coumarin derivatives are often attributed to their ability to modulate key pathways in the inflammatory cascade. While direct studies on this compound are limited, the mechanisms of action for structurally related 4-methylcoumarins provide a strong basis for understanding its potential anti-inflammatory activities.

One of the primary mechanisms by which coumarins exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, particularly COX-2, are crucial for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX-2, 4-methylcoumarin (B1582148) derivatives can effectively reduce the production of these pro-inflammatory molecules. nih.gov

Furthermore, studies on activated microglial cells have shown that 4-methylcoumarin derivatives can significantly inhibit the production of other inflammatory mediators, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.gov The production of thromboxane B2 and prostaglandin E2 has also been shown to be inhibited by certain 4-methylcoumarin derivatives. nih.gov This suggests that the anti-inflammatory response is not limited to a single pathway but involves the modulation of multiple pro-inflammatory signaling molecules. The underlying mechanism for these effects is likely linked to the regulation of protein expression, as some derivatives have been observed to lower the expression of both COX-2 and inducible nitric oxide synthase (iNOS) proteins. nih.gov

The anti-inflammatory potential of 4-methyl-7-substituted coumarin derivatives has been evaluated using anti-denaturation assays, which serve as an in vitro model for inflammation. In these studies, the presence of electron-donating and nitrogen-rich fragments at the 7-position was found to enhance anti-inflammatory effects. mdpi.com

Antioxidant Mechanisms and Free Radical Scavenging

The antioxidant properties of coumarins are integral to their biological activities, including their anti-inflammatory effects, as oxidative stress is a key contributor to inflammation. The ability of this compound and its derivatives to counteract oxidative damage is primarily attributed to their capacity to scavenge free radicals.

The core mechanism of antioxidant action for many coumarins, particularly those with hydroxyl substitutions, involves acting as free radical scavengers and as powerful chain-breaking antioxidants. researchgate.net Dihydroxy-substituted 4-methylcoumarins have been identified as excellent radical scavengers. nih.govmdpi.com This scavenging activity is crucial in neutralizing reactive oxygen species (ROS), which can otherwise lead to cellular damage. The antioxidant efficiency of 4-methylcoumarins has been demonstrated through the measurement of their reaction with stable free radicals like galvinoxyl and 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov